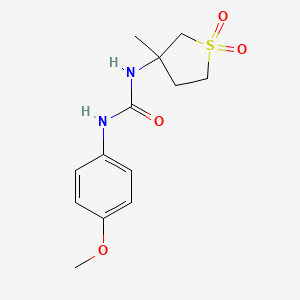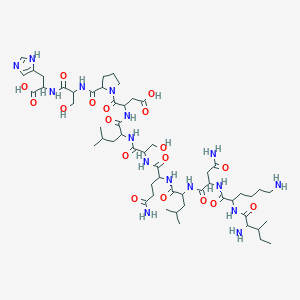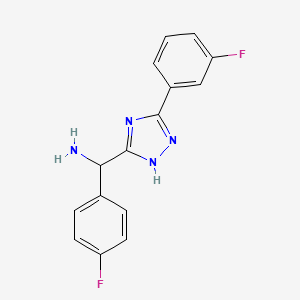
1-(4-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(4-Méthoxyphényl)-3-(3-méthyl-1,1-dioxotetrahydrothiophène-3-yl)urée est un composé organique synthétique qui appartient à la classe des dérivés de l’urée. Ce composé est caractérisé par la présence d’un groupe méthoxyphényle et d’un groupe dioxotetrahydrothiophényle substitué par un méthyle attaché à un groupe urée. Les dérivés de l’urée sont connus pour leurs applications diverses dans différents domaines, notamment les produits pharmaceutiques, l’agriculture et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 1-(4-Méthoxyphényl)-3-(3-méthyl-1,1-dioxotetrahydrothiophène-3-yl)urée implique généralement la réaction de la 4-méthoxyaniline avec le chlorure de 3-méthyl-1,1-dioxotetrahydrothiophène-3-carbonyle en présence d’une base comme la triéthylamine. La réaction est effectuée dans un solvant organique comme le dichlorométhane à température ambiante. L’intermédiaire résultant est ensuite traité avec un isocyanate pour former le dérivé final de l’urée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 1-(4-Méthoxyphényl)-3-(3-méthyl-1,1-dioxotetrahydrothiophène-3-yl)urée peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou les sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés d’amine correspondants.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines.
Applications de la recherche scientifique
Chimie : Le composé peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Il peut servir de sonde ou d’inhibiteur dans des essais biochimiques.
Médecine : Le composé pourrait être étudié pour ses propriétés thérapeutiques potentielles, telles que les activités anti-inflammatoires ou anticancéreuses.
Industrie : Il peut trouver des applications dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action de la 1-(4-Méthoxyphényl)-3-(3-méthyl-1,1-dioxotetrahydrothiophène-3-yl)urée implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(4-Méthoxyphényl)-3-phénylurée : Structure similaire, mais sans le groupe dioxotetrahydrothiophényle.
1-(4-Méthoxyphényl)-3-(3-méthylthiophène-3-yl)urée : Structure similaire, mais sans le groupe dioxido.
Unicité
La 1-(4-Méthoxyphényl)-3-(3-méthyl-1,1-dioxotetrahydrothiophène-3-yl)urée est unique en raison de la présence à la fois des groupes méthoxyphényle et dioxotetrahydrothiophényle, ce qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à d’autres dérivés de l’urée.
Propriétés
Formule moléculaire |
C13H18N2O4S |
|---|---|
Poids moléculaire |
298.36 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-(3-methyl-1,1-dioxothiolan-3-yl)urea |
InChI |
InChI=1S/C13H18N2O4S/c1-13(7-8-20(17,18)9-13)15-12(16)14-10-3-5-11(19-2)6-4-10/h3-6H,7-9H2,1-2H3,(H2,14,15,16) |
Clé InChI |
IMPRNZIEMUPDOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCS(=O)(=O)C1)NC(=O)NC2=CC=C(C=C2)OC |
Solubilité |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B12117096.png)

![2'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12117110.png)

![6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine](/img/structure/B12117118.png)
![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)
![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)


![1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline](/img/structure/B12117134.png)


amine](/img/structure/B12117160.png)
